1-p-Tolyl-pyrimidine-2,4,6-trione
Overview
Description
1-p-Tolyl-pyrimidine-2,4,6-trione is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is characterized by the presence of a tolyl group attached to the pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of 1-p-Tolyl-pyrimidine-2,4,6-trione are the voltage-gated L-type Ca2+ channels (Cav1.2 and Cav1.3) . These channels are the main L-type Ca2+ channel subtypes in the brain and have been implicated in the pathogenesis of Parkinson’s disease .
Mode of Action
This compound interacts with its targets by increasing inward Ca2+ currents of Cav1.3 and Cav1.2 channels expressed in cells . This is achieved by slowing activation, inactivation, and enhancement of tail currents .
Biochemical Pathways
The compound affects the Ca2+ signaling pathway . By activating the Cav1.2 and Cav1.3 channels, it increases the influx of Ca2+ ions into the cell . This can lead to various downstream effects, including the activation of Ca2±dependent enzymes and modulation of neuronal excitability .
Result of Action
The activation of Cav1.2 and Cav1.3 channels by this compound leads to an increase in intracellular Ca2+ levels . This can have various molecular and cellular effects, depending on the specific cell type and physiological context .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives play significant roles in biochemical reactions They can interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
The synthesis of 1-p-Tolyl-pyrimidine-2,4,6-trione typically involves the condensation of 1,3-disubstituted pyrimidine-2,4,6-triones with aromatic aldehydes . One common synthetic route includes the reaction of 3-formyl-4H-chromen-4-one with 1,3-disubstituted pyrimidine-2,4,6-triones in the presence of a base. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
1-p-Tolyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-p-Tolyl-pyrimidine-2,4,6-trione has several scientific research applications:
Comparison with Similar Compounds
1-p-Tolyl-pyrimidine-2,4,6-trione can be compared with other pyrimidine derivatives, such as:
5-(Arylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
1,3-Disubstituted pyrimidine-2,4,6-triones: These compounds differ in the nature of the substituents on the pyrimidine ring, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific tolyl group, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGYFVCNEFNYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367166 | |
Record name | 1-p-Tolyl-pyrimidine-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16348-04-2 | |
Record name | 1-(4-Methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16348-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-p-Tolyl-pyrimidine-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(4-methylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.